molecular formula C18H19NO4 B8087138 Laetanine

Laetanine

Cat. No.: B8087138
M. Wt: 313.3 g/mol
InChI Key: URQAEFLEDPPPFX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Synthetic routes for Laetanine involve the following steps:
      • Start with the natural source (Litsea laeta).
      • Extract the alkaloid.
      • Purify and isolate this compound.
    • Industrial production methods may vary, but they generally follow similar principles.
  • Chemical Reactions Analysis

    • Laetanine can undergo various reactions:

        Oxidation: It may be oxidized under specific conditions.

        Reduction: Reduction reactions can modify its structure.

        Substitution: Substituents can be added or replaced.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on reaction conditions and starting materials.
  • Scientific Research Applications

    • Laetanine’s applications span several fields:

        Chemistry: Used as a model compound for alkaloid studies.

        Biology: Investigated for its effects on cellular processes.

        Medicine: Potential antimalarial agent.

        Industry: May serve as a precursor for other alkaloids.

  • Mechanism of Action

    • Laetanine’s effects involve:

        Molecular Targets: Interaction with specific proteins or enzymes.

        Pathways: Activation or inhibition of cellular pathways.

    • Detailed mechanisms require further research.
  • Comparison with Similar Compounds

    • Laetanine’s uniqueness lies in its noraporphine structure.
    • Similar compounds:

        Nuciferine: Another alkaloid with different properties.

        Berberine: Alkaloid found in various plants.

    Properties

    IUPAC Name

    (6aS)-1,9-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,10-diol
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H19NO4/c1-22-15-7-10-5-12-16-9(3-4-19-12)6-14(21)18(23-2)17(16)11(10)8-13(15)20/h6-8,12,19-21H,3-5H2,1-2H3/t12-/m0/s1
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    URQAEFLEDPPPFX-LBPRGKRZSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=C(C=C2C(=C1)CC3C4=C2C(=C(C=C4CCN3)O)OC)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC1=C(C=C2C(=C1)C[C@H]3C4=C2C(=C(C=C4CCN3)O)OC)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H19NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.3 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.